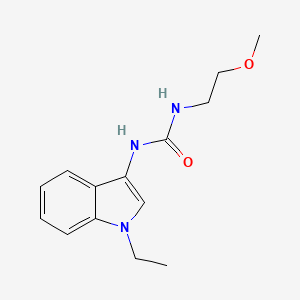![molecular formula C20H21N3O4S B2660027 4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide CAS No. 946307-35-3](/img/structure/B2660027.png)
4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxypyridazine moiety and a sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-methoxyphenylamine with 6-methoxypyridazine-3-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality .
化学反应分析
Types of Reactions
4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the reaction conditions and reagents used .
科学研究应用
4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases due to its sulfonamide group, which is known for its antibacterial properties.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用机制
The mechanism of action of 4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
相似化合物的比较
Similar Compounds
Sulfamethoxypyridazine: Another sulfonamide antibiotic with similar structural features but different pharmacological properties.
4-methoxyphenylamine derivatives: Compounds with similar aromatic structures but varying functional groups.
Uniqueness
4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide is unique due to its combination of a methoxypyridazine moiety and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-13-12-19(14(2)11-18(13)26-3)28(24,25)23-16-7-5-15(6-8-16)17-9-10-20(27-4)22-21-17/h5-12,23H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEZNNFNXIKOJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Fluorosulfonyloxy-5-[(2R,4R)-4-methoxy-2-methylpiperidine-1-carbonyl]pyridine](/img/structure/B2659944.png)
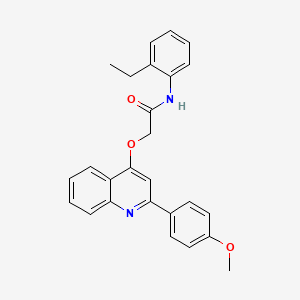
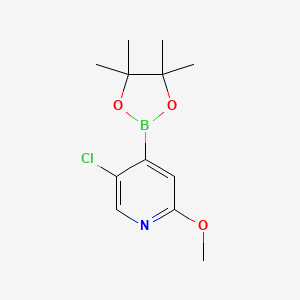
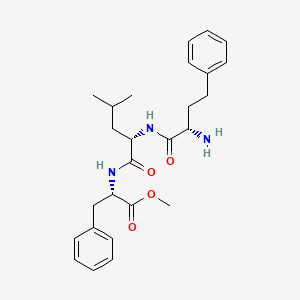
![tert-Butyl 4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(2H)-carboxylate](/img/structure/B2659950.png)
![2-[(3,4-Dichlorophenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![N-{4-[(2,4-dimethylbenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2659952.png)
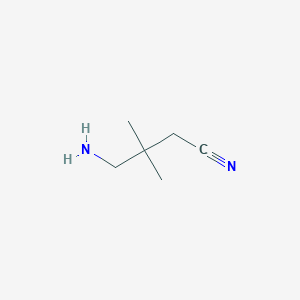
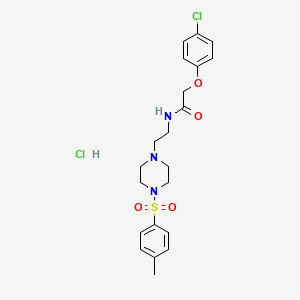
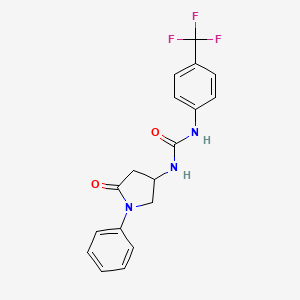
![2-((5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl)oxy)-N-isopropyl-N-phenylacetamide](/img/structure/B2659961.png)
![N4-(4-ethoxyphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2659962.png)
